[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biosynthesis Pathway for 3-Hydroxypropionic Acid Production

Field: Green Chemistry

Application: This research focuses on the biosynthesis of 3-Hydroxypropionic acid (3-HP), an emerging platform chemical.

Method: A novel oxaloacetate pathway was established for 3-HP biosynthesis in genetically engineered Saccharomyces cerevisiae.

Results: The final engineered strain produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S.

Naphtho [2,3-b]furan-4,9-dione Synthesis

Field: Chemical Communications

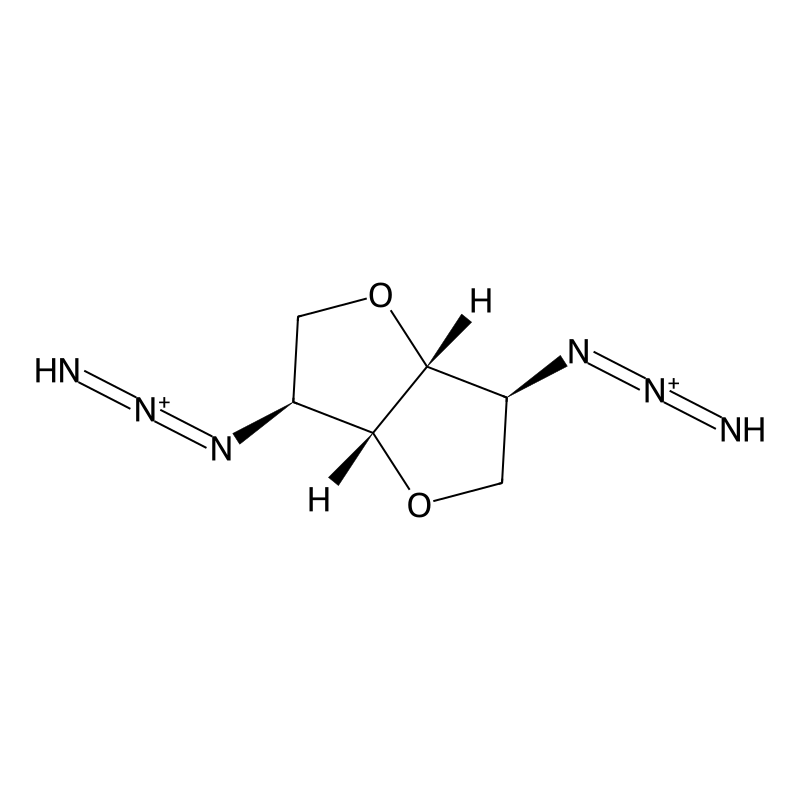

The compound [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium is a complex organic molecule characterized by a unique structural framework that includes a hexahydrofurofuran core. This compound features multiple functional groups, including imino and amino groups that contribute to its reactivity and potential biological activity. Its stereochemistry is defined by specific chiral centers at positions 3 and 6, which may influence its interaction with biological targets.

- Nucleophilic Substitution Reactions: The imino groups can act as nucleophiles and participate in substitution reactions with electrophiles.

- Condensation Reactions: The amino and imino functionalities can engage in condensation reactions, potentially leading to the formation of larger molecular structures or polymers.

- Redox Reactions: Depending on the environment, the imino groups may also participate in redox reactions, influencing the compound's stability and reactivity.

The biological activity of this compound is hypothesized based on its structural characteristics. Compounds similar to this one often exhibit various pharmacological effects:

- Antimicrobial Activity: The presence of nitrogen-containing groups suggests potential antimicrobial properties.

- Anticancer Properties: Many compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological activity is generally assessed through bioassays that measure the effectiveness of the compound against specific biological targets .

Synthesis of such complex organic compounds typically involves multi-step synthetic routes. Common methods might include:

- Starting Materials: Utilizing simpler precursors that contain the necessary functional groups.

- Reagents and Catalysts: Employing reagents such as amines or aldehydes in the presence of catalysts to facilitate reactions like condensation or substitution.

- Purification Techniques: After synthesis, purification methods such as chromatography are often used to isolate the desired product from by-products.

Specific synthetic pathways would depend on the availability of starting materials and desired yield.

The potential applications of this compound span various fields:

- Pharmaceutical Development: Due to its anticipated biological activity, it could serve as a lead compound for drug development targeting infections or cancer.

- Chemical Probes: It may be used as a chemical probe in biochemical studies to investigate enzyme functions or cellular processes.

- Material Science: If polymerizable, it could be explored for use in creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

- Binding Affinity Studies: These studies can determine how well the compound binds to target proteins or receptors.

- Mechanism of Action Investigations: Understanding how the compound exerts its effects at a molecular level is essential for optimizing its use in therapeutic contexts.

- Computational Modeling: In silico methods can predict interactions based on chemical structure, aiding in the design of derivatives with improved efficacy .

Several compounds share structural features with [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Similar furan ring | Antimicrobial | Exhibits lower toxicity |

| Compound B | Contains imino groups | Anticancer | Higher selectivity towards cancer cells |

| Compound C | Related nitrogen framework | Anti-inflammatory | Better solubility in aqueous solutions |

The uniqueness of [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.